molecular formula C42H50N4O6S2 B2818982 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide CAS No. 1024316-81-1

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide

Cat. No. B2818982
CAS RN: 1024316-81-1
M. Wt: 771
InChI Key: JCZYCZUQMHJHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide is a useful research compound. Its molecular formula is C42H50N4O6S2 and its molecular weight is 771. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • C-C Chemokine Receptor 1 (CCR1) Antagonist : A compound with benzamide functionality, related to the queried chemical, demonstrated potential as a CCR1 antagonist. This characteristic may be relevant for cancer treatment. The compound underwent successful tritium labeling, indicating its utility in biochemical research (Yang Hong et al., 2015).

  • Pro-apoptotic Activity in Cancer Cells : Derivatives of indapamide, structurally similar to the queried compound, exhibited pro-apoptotic activity, particularly in melanoma cell lines. This suggests the potential application of these compounds in cancer therapy (Ö. Yılmaz et al., 2015).

Bioactive Molecule Synthesis

  • Synthesis of Antimicrobial and Pharmacological Compounds : Research into the synthesis of fluoro-substituted benzothiazoles, which includes compounds related to the queried chemical, indicated their potential for antimicrobial, anti-inflammatory, and other pharmacological activities (Snehal Patel et al., 2009).

Cardiac Electrophysiological Activity

  • Development of Selective Class III Agents : N-substituted imidazolylbenzamides, which share structural similarities with the queried compound, showed promise as selective class III agents in cardiac electrophysiological activity. This suggests potential therapeutic applications in cardiology (T. K. Morgan et al., 1990).

Enzyme Inhibitory Potential

  • α-Glucosidase and Acetylcholinesterase Inhibitors : The study of sulfonamides with benzodioxane and acetamide moieties, structurally related to the queried compound, revealed significant inhibitory activity against α-glucosidase and acetylcholinesterase. This highlights their potential in treating diseases related to these enzymes (M. Abbasi et al., 2019).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N4O6S2/c1-27-19-28(2)24-45(23-27)53(49,50)37-13-7-33(8-14-37)41(47)43-39-17-11-35(21-31(39)5)36-12-18-40(32(6)22-36)44-42(48)34-9-15-38(16-10-34)54(51,52)46-25-29(3)20-30(4)26-46/h7-18,21-22,27-30H,19-20,23-26H2,1-6H3,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYCZUQMHJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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